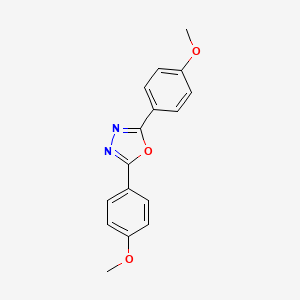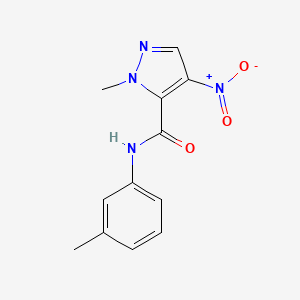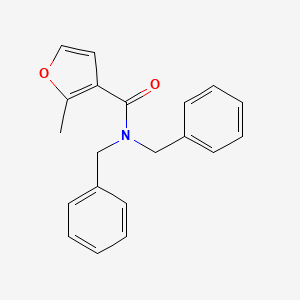
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its interesting photophysical properties and has been studied for various applications in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA or proteins, leading to changes in their function. The compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-triazole
Uniqueness
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific photophysical properties, which make it highly suitable for applications in optoelectronics and biological imaging. Its methoxy groups enhance its solubility and stability compared to similar compounds .
Properties
CAS No. |
847-39-2 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-18-16(21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
ASDRGEKUFQCMBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11109951.png)

![N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide](/img/structure/B11109959.png)
![N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
![Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate](/img/structure/B11109964.png)
![7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109972.png)
![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11109987.png)




![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)
